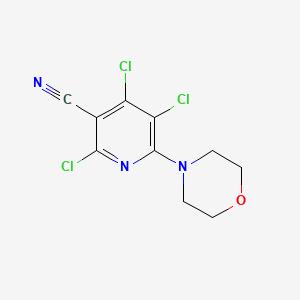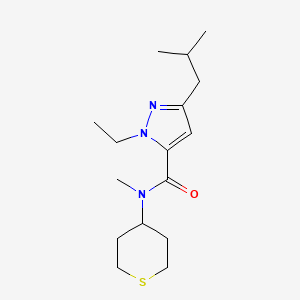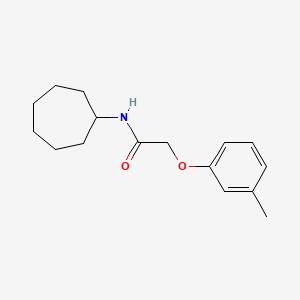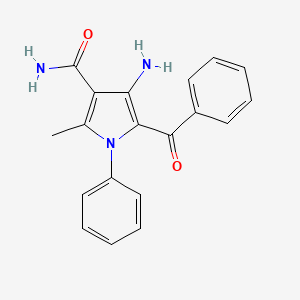![molecular formula C18H20N2O2S B5683805 (1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane, commonly known as ABT-594, is a synthetic compound that belongs to the class of analgesics. It has been found to be effective in treating chronic pain and is being studied extensively for its potential therapeutic applications.
作用機序
ABT-594 acts as a potent agonist at nicotinic acetylcholine receptors in the brain and spinal cord. This leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which help to reduce pain. ABT-594 also inhibits the release of substance P, a neuropeptide that is involved in pain transmission.
Biochemical and Physiological Effects:
ABT-594 has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and acute pain. ABT-594 has also been found to have anti-inflammatory properties and may be useful in treating inflammatory pain. In addition, ABT-594 has been found to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
ABT-594 has several advantages for lab experiments. It is a potent and selective agonist at nicotinic acetylcholine receptors, making it a useful tool for studying the role of these receptors in pain transmission. ABT-594 has also been found to be effective in animal models of neuropathic pain, inflammatory pain, and acute pain, making it a useful tool for studying these conditions. However, ABT-594 has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous compounds that activate nicotinic acetylcholine receptors. In addition, ABT-594 has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on ABT-594. One area of research is the development of more selective and potent agonists at nicotinic acetylcholine receptors. Another area of research is the development of drugs that target the downstream effects of nicotinic acetylcholine receptor activation, such as the release of neurotransmitters. Additionally, more research is needed to determine the safety and efficacy of ABT-594 in humans, particularly in the treatment of chronic pain. Finally, ABT-594 may have potential therapeutic applications beyond pain management, and further research is needed to explore these possibilities.
合成法
The synthesis of ABT-594 involves several steps. The first step involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form ethyl 2-(2-benzothiazolylthio)acetate. This compound is then reacted with piperidine to form the corresponding piperidinylthioacetate. The final step involves the reaction of piperidinylthioacetate with acetic anhydride to form ABT-594.
科学的研究の応用
ABT-594 is being studied extensively for its potential therapeutic applications. It has been found to be effective in treating chronic pain, particularly neuropathic pain. ABT-594 has been shown to activate nicotinic acetylcholine receptors in the brain and spinal cord, leading to the release of various neurotransmitters that help to reduce pain. ABT-594 has also been found to have anti-inflammatory properties and may be useful in treating inflammatory pain.
特性
IUPAC Name |
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(21)19-9-13-6-7-15(11-19)20(10-13)18(22)17-8-14-4-2-3-5-16(14)23-17/h2-5,8,13,15H,6-7,9-11H2,1H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVACDRSCAQMY-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)




![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)
